N-cyclobutyl-1-methylpiperidin-4-amine
Description
N-Cyclobutyl-1-methylpiperidin-4-amine is a piperidine derivative featuring a cyclobutyl substituent on the amine group and a methyl group on the piperidine nitrogen. Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol. The cyclobutyl group introduces steric bulk and moderate lipophilicity, while the methyl group on the piperidine ring may influence metabolic stability and bioavailability.
Properties
CAS No. |
1248695-65-9 |
|---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
N-cyclobutyl-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H20N2/c1-12-7-5-10(6-8-12)11-9-3-2-4-9/h9-11H,2-8H2,1H3 |
InChI Key |
UICRHNQDNNTCLD-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NC2CCC2 |
Canonical SMILES |
CN1CCC(CC1)NC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Cyclobutanecarbonylpiperidin-4-amine (CAS 926211-25-8)
- Structure : A cyclobutane carbonyl group replaces the direct cyclobutylamine linkage.
- Molecular Formula : C₁₀H₁₈N₂O.
- The amide bond may reduce metabolic stability due to susceptibility to hydrolysis.
- Applications : Likely explored as a protease inhibitor intermediate, leveraging the amide’s hydrogen-bonding capacity .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Cyclopropylamine substituent with a pyrazole-pyridine core.
- Pyridine and pyrazole moieties enable π-π stacking and metal coordination, unlike the purely aliphatic N-cyclobutyl compound.
- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), suggesting similar methods could apply to the target compound with optimized conditions .
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (CAS 1343134-72-4)
- Structure : Pyrimidine ring replaces the cyclobutyl group.
- Molecular Formula : C₁₀H₁₆N₄.
- Key Differences :
- The aromatic pyrimidine enhances planar interactions, making it suitable for kinase inhibition.
- Higher nitrogen content increases solubility in acidic environments.
- Applications : Likely used in oncology or antiviral research due to pyrimidine’s prevalence in nucleoside analogs .
1-Acetylpiperidin-4-amine
- Structure : Acetyl group on the piperidine nitrogen.
- Molecular Formula : C₇H₁₄N₂O.
- Key Differences :
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-Cyclobutyl-1-methylpiperidin-4-amine | C₁₁H₂₂N₂ | 182.31 | Cyclobutylamine, methylpiperidine | CNS therapeutics |
| 1-Cyclobutanecarbonylpiperidin-4-amine | C₁₀H₁₈N₂O | 182.27 | Cyclobutane carbonyl, amide | Protease inhibitors |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₆N₄ | 216.28 | Cyclopropane, pyrazole-pyridine | Kinase inhibitors |
| N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine | C₁₀H₁₆N₄ | 192.26 | Pyrimidine, methylpiperidine | Antiviral/oncology agents |
| 1-Acetylpiperidin-4-amine | C₇H₁₄N₂O | 142.20 | Acetylated amine | Metabolic intermediates |
Research Findings and Implications
- Synthesis Challenges : Cyclobutylamines often require specialized coupling agents (e.g., copper bromide in ) due to steric hindrance, leading to lower yields (~17.9%) compared to smaller cycloalkyl analogs .
- Metabolic Stability : N-Methyl groups on piperidine (as in the target compound) are less prone to oxidative metabolism than larger substituents like pyrimidine or pyridine .
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